molecular formula C21H15Cl2NO2 B11530721 2-[(E)-[(2-Methylphenyl)imino]methyl]phenyl 2,4-dichlorobenzoate

2-[(E)-[(2-Methylphenyl)imino]methyl]phenyl 2,4-dichlorobenzoate

Cat. No.: B11530721
M. Wt: 384.3 g/mol
InChI Key: JHCJVLGLFUXWGL-UHFFFAOYSA-N
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Description

2-[(E)-[(2-Methylphenyl)imino]methyl]phenyl 2,4-dichlorobenzoate is a complex organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-[(2-Methylphenyl)imino]methyl]phenyl 2,4-dichlorobenzoate typically involves the condensation reaction between 2-methylbenzaldehyde and 2,4-dichlorobenzoic acid in the presence of an appropriate catalyst. The reaction is carried out under reflux conditions, often using ethanol as a solvent. The resulting Schiff base is then purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as column chromatography to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-[(2-Methylphenyl)imino]methyl]phenyl 2,4-dichlorobenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the Schiff base to its corresponding amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the Schiff base.

    Reduction: Corresponding amines.

    Substitution: Substituted derivatives with various functional groups replacing the chlorine atoms.

Scientific Research Applications

2-[(E)-[(2-Methylphenyl)imino]methyl]phenyl 2,4-dichlorobenzoate has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its bioactive properties.

    Industry: Utilized in the synthesis of advanced materials and as a precursor in organic synthesis.

Mechanism of Action

The mechanism of action of 2-[(E)-[(2-Methylphenyl)imino]methyl]phenyl 2,4-dichlorobenzoate involves its interaction with specific molecular targets. The compound can form coordination complexes with metal ions, which can enhance its biological activity. Additionally, the Schiff base structure allows it to interact with various enzymes and proteins, potentially inhibiting their function and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-{(E)-[(4-Methylphenyl)imino]methyl}-4-nitrophenol: Similar Schiff base with different substituents.

    Methyl 2-{(E)-[(4-Methylphenyl)iminomethyl]oxy}benzoate: Another Schiff base with a different ester group.

Uniqueness

2-[(E)-[(2-Methylphenyl)imino]methyl]phenyl 2,4-dichlorobenzoate is unique due to its specific combination of substituents, which can influence its reactivity and biological activity. The presence of the 2,4-dichlorobenzoate group can enhance its potential as a bioactive compound compared to similar Schiff bases.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C21H15Cl2NO2

Molecular Weight

384.3 g/mol

IUPAC Name

[2-[(2-methylphenyl)iminomethyl]phenyl] 2,4-dichlorobenzoate

InChI

InChI=1S/C21H15Cl2NO2/c1-14-6-2-4-8-19(14)24-13-15-7-3-5-9-20(15)26-21(25)17-11-10-16(22)12-18(17)23/h2-13H,1H3

InChI Key

JHCJVLGLFUXWGL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N=CC2=CC=CC=C2OC(=O)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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